5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C27H21ClN4O2S2 and its molecular weight is 533.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds with related structures often revolves around their synthesis and subsequent biological evaluation. For example, studies have been conducted on the synthesis of novel thienopyridine and pyridothienopyrimidine derivatives, which showed promising antitumor activity against liver tumor cell lines such as HepG2. These compounds were synthesized through various chemical reactions, highlighting the versatility and potential of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry (Kadah, 2016).
Antitumor and Antibacterial Agents
Another study focused on thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which were synthesized and evaluated for their antitumor and antibacterial properties. Certain compounds exhibited higher activity against cancer cell lines and bacterial strains than standard drugs, demonstrating the therapeutic potential of thieno[3,2-d]pyrimidine derivatives (Hafez, Alsalamah, & El-Gazzar, 2017).
Antimicrobial Activities
The exploration of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties has also been reported. These compounds showed promising antimicrobial activity against Staphylococcus aureus, emphasizing the importance of structural diversity in discovering new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Structural and Electronic Analysis
In-depth structural and electronic analyses of thiopyrimidine derivatives have revealed their potential in nonlinear optics (NLO) and medicinal applications. Such studies provide valuable insights into the physicochemical properties of these compounds, which could inform their optimization for specific scientific and technological applications (Hussain et al., 2020).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O2S2/c28-19-9-5-17(6-10-19)15-32-26(34)24-23(21-3-1-13-29-25(21)36-24)30-27(32)35-16-18-7-11-20(12-8-18)31-14-2-4-22(31)33/h1,3,5-13H,2,4,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZUBHBIYLAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NC4=C(C(=O)N3CC5=CC=C(C=C5)Cl)SC6=C4C=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.